4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
Description
The compound 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a triazole-based benzamide derivative. Its structure features a 1,2,4-triazole core substituted with an amino group at position 4 and a 4-ethoxyphenyl group at position 4. A thioacetamide linker bridges the triazole moiety to the benzamide group, which is para-substituted on the aromatic ring.
Properties
Molecular Formula |
C19H20N6O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H20N6O3S/c1-2-28-15-9-5-13(6-10-15)18-23-24-19(25(18)21)29-11-16(26)22-14-7-3-12(4-8-14)17(20)27/h3-10H,2,11,21H2,1H3,(H2,20,27)(H,22,26) |
InChI Key |
VBEJFYMMMYBWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazide with an isothiocyanate, followed by cyclization.
Introduction of the ethoxyphenyl group: This step involves the reaction of the triazole intermediate with an ethoxyphenyl derivative.
Acetylation: The resulting compound is then acetylated to introduce the acetylamino group.
Final coupling: The final step involves coupling the acetylated triazole with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or ethoxy groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the triazole and benzamide moieties.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that this compound can inhibit the growth of various fungal strains by targeting specific enzymes involved in fungal cell wall synthesis. The triazole moiety interacts with the enzyme active sites, leading to effective inhibition of fungal proliferation.
Anticancer Potential
Studies have shown that 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide exhibits cytotoxic effects against several cancer cell lines. The mechanism of action involves apoptosis induction through caspase activation and modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound acts as an enzyme inhibitor in various biochemical pathways. Preliminary studies suggest that it may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief.
Pesticidal Activity
Research indicates that triazole derivatives can be used as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural pesticides aimed at protecting crops from fungal diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that:
- Electron-donating groups (e.g., methoxy) enhance biological activity.
- Substituents on the triazole ring significantly affect enzyme binding affinity and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for enzyme binding |
| Ethoxy Group | Enhances solubility |
| Amino Group | Increases potency |
Case Studies
- Antifungal Efficacy : A study demonstrated that the compound effectively inhibited the growth of Candida albicans, showing potential as a new antifungal agent.
- Cytotoxicity Assays : In vitro tests revealed significant cytotoxic effects against breast cancer cell lines, suggesting its potential use in cancer therapy.
- Pesticide Development : Field trials indicated that formulations containing this compound provided effective control against common fungal pathogens in crops, highlighting its agricultural utility.
Mechanism of Action
The mechanism of action of 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related derivatives (Table 1), focusing on substituent variations and their physicochemical implications.
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Triazole Core Modifications
- Amino Group (Position 4): The target compound and the analogue in retain the 4-amino group, which likely enhances hydrogen-bonding capacity and interaction with biological targets.
- Aryl Substituents (Position 5): 4-Ethoxyphenyl (Target Compound): The ethoxy group (-OCH₂CH₃) provides electron-donating effects, enhancing π-π stacking and lipophilicity. This may improve membrane permeability compared to halogenated derivatives. 2-Chlorophenyl (): Chlorine’s steric bulk and electron-withdrawing nature at the ortho position could disrupt planar interactions, reducing solubility but increasing metabolic stability .
Benzamide Modifications
- The target compound and retain a para-substituted benzamide, favoring interactions with aromatic residues in proteins.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : All compounds fall within the range of 387–428 g/mol, adhering to Lipinski’s rule of five (MW < 500), suggesting favorable oral bioavailability.
- Solubility: The amino and amide groups in the target compound may improve aqueous solubility relative to ethyl or ortho-chloro derivatives, which are more hydrophobic .
Biological Activity
The compound 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.37 g/mol. The structure includes a triazole ring, an amide group, and an ethoxyphenyl moiety, which contribute to its biological efficacy.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties:
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. For instance, compounds with similar structures have shown potent inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
-
Case Studies :
- A study highlighted that triazole derivatives with various substituents showed minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains like Bacillus subtilis .
- Another investigation found that the compound exhibited comparable antibacterial potency to established antibiotics like levofloxacin in inhibiting bacterial growth .
Anti-inflammatory Activity
Triazole derivatives have also been recognized for their anti-inflammatory effects:
- In vivo Studies : In models of carrageenan-induced paw edema in rats, compounds similar to 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide demonstrated significant reductions in inflammation markers .
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Potential
Emerging studies suggest that triazole derivatives may possess anticancer properties:
- Cell Line Studies : Preliminary tests on various cancer cell lines indicate that compounds with similar structures can induce apoptosis and inhibit cell proliferation .
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with targets involved in cancer progression, suggesting potential therapeutic applications in oncology .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
